molecular formula C19H15N7O2 B11377839 Pfn1-IN-C1

Pfn1-IN-C1

Cat. No.: B11377839
M. Wt: 373.4 g/mol
InChI Key: XFVDPRNCBPDEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Pfn1-IN-C1 primarily interacts with the actin cytoskeleton by inhibiting the interaction between Profilin 1 and actin. This inhibition affects actin polymerization, which is crucial for various cellular processes such as migration, proliferation, and angiogenesis . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution, as its primary function is to inhibit protein-protein interactions.

Comparison with Similar Compounds

Pfn1-IN-C1 is unique in its ability to specifically inhibit the interaction between Profilin 1 and actin. Similar compounds include:

This compound stands out due to its specific inhibition of Profilin 1, making it a valuable tool for studying the actin cytoskeleton and its associated cellular processes.

Properties

Molecular Formula

C19H15N7O2

Molecular Weight

373.4 g/mol

IUPAC Name

8-(3-hydroxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C19H15N7O2/c1-10-5-7-11(8-6-10)15-14-16(18(28)22-21-15)20-19-23-24-25-26(19)17(14)12-3-2-4-13(27)9-12/h2-9,17,27H,1H3,(H,22,28)(H,20,23,25)

InChI Key

XFVDPRNCBPDEGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)O

Origin of Product

United States

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